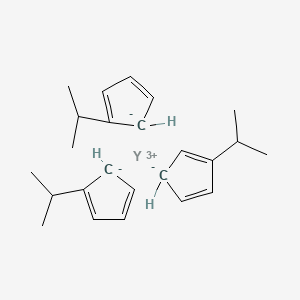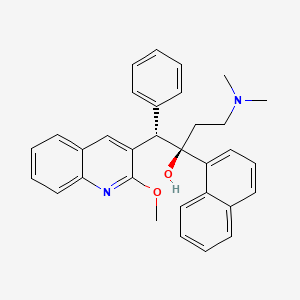
(1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol is a complex organic molecule that features a variety of functional groups, including a dimethylamino group, a methoxyquinoline moiety, a naphthalene ring, and a phenyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol likely involves multiple steps, including the formation of the quinoline ring, the introduction of the methoxy group, and the coupling of the naphthalene and phenyl groups. Typical reaction conditions might include:
Formation of the quinoline ring: This could be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Introduction of the methoxy group: This step might involve methylation of a hydroxyquinoline derivative using methyl iodide and a base.
Coupling reactions: The naphthalene and phenyl groups could be introduced through Suzuki or Heck coupling reactions, which require palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
The compound (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a quinoline carboxylic acid, while reduction of the quinoline ring could produce a tetrahydroquinoline derivative.
科学的研究の応用
Chemistry
In chemistry, (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the quinoline ring, in particular, suggests potential interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. The combination of the quinoline and naphthalene moieties might confer unique pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and diverse functional groups.
作用機序
The mechanism of action of (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial enzymes or cell membranes. If it has anticancer activity, it might interact with DNA or inhibit specific signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other quinoline derivatives, naphthalene derivatives, and phenylbutanol derivatives. Examples include:
Quinoline derivatives: Chloroquine, quinine
Naphthalene derivatives: Naphthalene-2-sulfonic acid, naphthalene-1,5-diamine
Phenylbutanol derivatives: 1-phenyl-2-butanol, 1-phenyl-3-butanol
Uniqueness
The uniqueness of (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol lies in its combination of functional groups and stereochemistry. The presence of the dimethylamino group, methoxyquinoline moiety, naphthalene ring, and phenyl group in a single molecule provides a unique set of chemical and biological properties.
特性
分子式 |
C32H32N2O2 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
(1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H32N2O2/c1-34(2)21-20-32(35,28-18-11-16-23-12-7-9-17-26(23)28)30(24-13-5-4-6-14-24)27-22-25-15-8-10-19-29(25)33-31(27)36-3/h4-19,22,30,35H,20-21H2,1-3H3/t30-,32-/m0/s1 |
InChIキー |
NKAVROHGKCODSQ-CDZUIXILSA-N |
異性体SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=CC5=CC=CC=C5N=C4OC)O |
正規SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CC5=CC=CC=C5N=C4OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


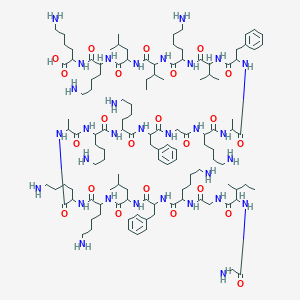
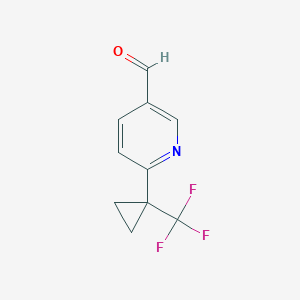

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)
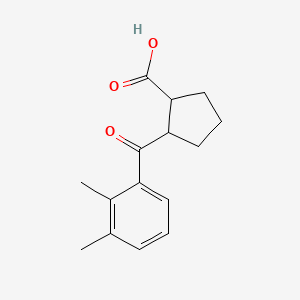
![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)
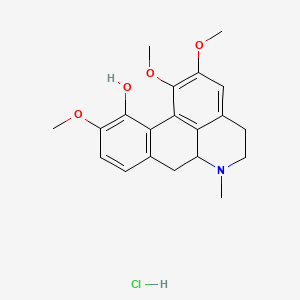
![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)

![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)

![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)
